Thermal Rearrangement Product Divergence
Thermal rearrangement of 2,6-dichlorophenyl propargyl ether (230–260°C) yields 3,8-dichloro-2H-1-benzopyran (12) and 7-chloro-2-chloromethyl-benzofuran (13) as major products, with minor products 17–19 'formed in much smaller amounts' [1]. In contrast, the 2-bromophenyl analog (8) produces benzofuran derivatives 21 and 22, each containing one bromine atom less per molecule, indicating a divergent debrominative pathway [1]. The naphthyl propargyl ethers (10, 11) rearrange at a significantly lower temperature (180°C) to halogeno-naphthofurans 24 and 26 [1]. This establishes that the 2,6-dichloro substitution pattern uniquely biases the rearrangement toward benzopyran formation, avoiding the reductive dehalogenation observed with bromine and enabling operation at a temperature window distinct from naphthyl systems.
| Evidence Dimension | Major thermal rearrangement product and required temperature |
|---|---|
| Target Compound Data | 3,8-Dichloro-2H-1-benzopyran (12) and 7-chloro-2-chloromethyl-benzofuran (13); 230–260°C |
| Comparator Or Baseline | 2-Bromophenyl propargyl ether (8): benzofurans 21 and 22 (one Br less); Naphthyl propargyl ethers (10, 11): halogeno-naphthofurans 24 and 26; 180°C |
| Quantified Difference | Different product chemotype (benzopyran vs. benzofuran); Temperature difference ≥50°C vs. naphthyl analogs; debromination avoided |
| Conditions | Neat thermal rearrangement under neutral conditions; product ratios and structures determined by isolation and spectroscopic characterization (Helv. Chim. Acta 1973, Scheme 2, Table 1) |
Why This Matters
This dictates that only the 2,6-dichloro variant provides access to 3,8-dichloro-2H-1-benzopyran scaffolds, a privileged chemotype in medicinal chemistry, without competing dehalogenation side reactions.
- [1] Šarčevic̀, N., Zsindely, J., & Schmid, H. (1973). Thermische Umlagerungen von halogensubstituierten Aryl-propargyläthern. Helvetica Chimica Acta, 56(5), 1457–1476. DOI: 10.1002/hlca.19730560502. View Source
